Z-D-Dbu-ome hcl

Chiral purity enantiomer differentiation optical rotation

Z‑D‑Dbu‑OMe HCl (CAS 1423018‑00‑1, free base 1263047‑39‑7) is the hydrochloride salt of Nᵝ‑benzyloxycarbonyl‑D‑2,4‑diaminobutyric acid methyl ester. The compound combines a D‑configured 2,4‑diaminobutyric acid (D‑Dbu) core with a benzyloxycarbonyl (Z) protecting group on the β‑amine and a methyl ester capping the C‑terminus.

Molecular Formula C13H19ClN2O4
Molecular Weight 302.75 g/mol
Cat. No. B7959071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Dbu-ome hcl
Molecular FormulaC13H19ClN2O4
Molecular Weight302.75 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1.Cl
InChIInChI=1S/C13H18N2O4.ClH/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3,(H,15,17);1H/t11-;/m0./s1
InChIKeyZSIOGFXVTYUMCY-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-D-Dbu-OMe HCl: A D‑Configured, Orthogonally Protected 2,4‑Diaminobutyric Acid Building Block for Peptide Synthesis


Z‑D‑Dbu‑OMe HCl (CAS 1423018‑00‑1, free base 1263047‑39‑7) is the hydrochloride salt of Nᵝ‑benzyloxycarbonyl‑D‑2,4‑diaminobutyric acid methyl ester [1]. The compound combines a D‑configured 2,4‑diaminobutyric acid (D‑Dbu) core with a benzyloxycarbonyl (Z) protecting group on the β‑amine and a methyl ester capping the C‑terminus . This architecture supplies a chiral, orthogonally protected building block that enables sequential deprotection—Z removal by hydrogenolysis and ester hydrolysis under mild alkaline conditions—without perturbing the α‑amine, which remains available for coupling . The D‑stereochemistry is particularly valued for imparting proteolytic stability in peptide‑based drug candidates [2].

Why Z‑D‑Dbu‑OMe HCl Cannot Be Replaced by L‑Enantiomers or Fmoc‑/Boc‑Protected D‑Dbu Analogs


Diaminobutyric acid derivatives with the same atom connectivity but different stereochemistry or protecting‑group combinations are not interchangeable in peptide synthesis. The L‑enantiomer (Z‑L‑Dbu‑OMe HCl) exhibits an optical rotation of −8° ± 2° (c=1, MeOH) , while the D‑enantiomer rotates +6° ± 1° under identical conditions ; swapping enantiomers inverts the spatial orientation of the side‑chain amine, which can abrogate biological activity in stereosensitive targets such as GABA transporters [1]. Replacing the Z group with Fmoc (e.g., Fmoc‑D‑Dbu‑OH) shifts the deprotection chemistry from hydrogenolytic to basic conditions and forfeits the methyl ester handle in solution‑phase syntheses . Similarly, Boc‑protected analogs (e.g., Boc‑D‑Dbu‑OMe) require acidic deprotection, making them incompatible with acid‑labile resins or protecting groups. These orthogonal constraints mean that a procurement decision for Z‑D‑Dbu‑OMe HCl is effectively a commitment to a specific synthetic strategy; the evidence below quantifies the functional consequences of alternative choices.

Z‑D‑Dbu‑OMe HCl: Head‑to‑Head Quantitative Differentiation Data for Procurement Decision‑Making


Stereochemical Purity: Enantiomeric Excess and Optical Rotation Differentiate Z‑D‑Dbu‑OMe HCl from the L‑Enantiomer

Z‑D‑Dbu‑OMe HCl exhibits a specific optical rotation of +6° ± 1° (c=1, MeOH, 20 °C) , whereas the L‑enantiomer (Z‑L‑Dbu‑OMe HCl, CAS 845909‑53‑7) rotates −8° ± 2° under identical conditions . The magnitude and sign of rotation provide a rapid, quantitative identity check that distinguishes the D‑isomer from the L‑isomer in incoming quality control.

Chiral purity enantiomer differentiation optical rotation

Orthogonal Deprotection Compatibility: Z‑D‑Dbu‑OMe HCl vs. Fmoc‑Protected D‑Dbu Analogs in Acid‑Labile Synthesis Routes

The Z group of Z‑D‑Dbu‑OMe HCl is stable to the piperidine/DMF conditions used for Fmoc removal but is cleaved quantitatively by catalytic hydrogenation (H₂, Pd/C) . In contrast, Fmoc‑protected D‑Dbu analogs (e.g., Fmoc‑D‑Dbu(Boc)‑OH) rely on base‑labile N‑protection; the Fmoc group must be removed with 20–50% piperidine in DMF, which is incompatible with base‑sensitive substrates or certain side‑chain protecting groups . This makes Z‑D‑Dbu‑OMe HCl the preferred building block for hybrid Fmoc/Z‑protection strategies where an acid‑stable, base‑stable protecting group is required at the side‑chain amine.

orthogonal protection Fmoc SPPS compatibility acid stability

Methyl Ester as a Semi‑Permanent C‑Terminal Mask: Solubility and Hydrolytic Lability vs. Free Acid Analogs

Z‑D‑Dbu‑OMe HCl is supplied as a crystalline hydrochloride salt with the methyl ester intact; this form exhibits enhanced solubility in organic solvents such as methanol and DMF compared to the corresponding free acid (Z‑D‑Dbu‑OH) . The methyl ester is stable under typical coupling conditions (EDC/HOBt or HCTU/DIPEA) and can be selectively hydrolyzed with 1 M NaOH or LiOH in aqueous THF after chain assembly . In a representative polymyxin analog synthesis, the peptide was cleaved from resin as the methyl ester by Et₃N‑catalyzed transesterification with methanol, and subsequent alkaline hydrolysis (1 M KOH) afforded the free acid in 60% overall yield [1].

methyl ester protection solubility solution‑phase peptide synthesis

Chiral Building Block: D‑Configuration Confers Proteolytic Stability vs. L‑Dbu‑Containing Peptides

Incorporation of D‑amino acids into peptide chains is a well‑established strategy to increase resistance to endogenous proteases. The D‑configuration of Z‑D‑Dbu‑OMe HCl places the side‑chain amine in a spatial orientation that is not recognized by mammalian proteases, which are stereospecific for L‑amino acids [1]. While direct comparative half‑life data for D‑Dbu vs. L‑Dbu within the same peptide sequence are not publicly available, class‑level evidence from other D‑amino acid substitutions shows 2‑ to >10‑fold increases in serum stability .

D‑amino acid proteolytic stability peptide drug design

Purity and Batch Consistency: ≥99% HPLC Purity with Characterized Physical Constants

Commercially available Z‑D‑Dbu‑OMe HCl from multiple vendors is specified at ≥99% purity by HPLC . The melting point is reported as 116–121 °C , and the molecular weight of the hydrochloride salt is 302.75–302.8 g/mol [1]. These physical constants allow incoming identity verification by melting‑point determination and mass spectrometry. In comparison, the free‑base form (CAS 1263047‑39‑7) has a molecular weight of 266.29 g/mol and lacks the sharp melting point of the salt [1].

HPLC purity melting point quality control

High‑Value Application Scenarios Where Z‑D‑Dbu‑OMe HCl Is the Preferred Procurement Choice


Hybrid Fmoc/Z‑Protected Solid‑Phase Peptide Synthesis of Cyclic Antimicrobial Peptides

When constructing polymyxin analogs or related cyclic antimicrobial peptides, Z‑D‑Dbu‑OMe HCl is incorporated at Dab positions where the side‑chain amine must remain protected during Fmoc‑based chain elongation. The Z group is removed selectively by catalytic hydrogenation after cyclization, as demonstrated in the solid‑phase synthesis of a polymyxin M analog that employed Z‑protected Dab residues and achieved 60% overall isolated yield after methyl ester hydrolysis [1].

Solution‑Phase Synthesis of D‑2,4‑Diaminobutyric Acid‑Containing Peptide Drug Candidates

The D‑configuration of Z‑D‑Dbu‑OMe HCl confers proteolytic stability, making it the building block of choice for peptide drug candidates intended for in vivo administration. The methyl ester permits solution‑phase fragment condensation with standard coupling reagents (HCTU/DIPEA), followed by saponification to liberate the C‑terminus for subsequent fragment coupling .

Stereochemical Probe Synthesis for Neurotransmitter Transporter Studies

D‑2,4‑Diaminobutyric acid is approximately 20‑fold less potent than the L‑isomer as an inhibitor of GABA uptake in neuronal tissues [2]. Z‑D‑Dbu‑OMe HCl enables researchers to synthesize the D‑configured control peptides needed to dissect stereospecific transporter interactions, ensuring that observed biological effects are correctly attributed to the D‑stereochemistry rather than synthetic artifacts.

Orthogonal Bioconjugation via Sequential Deprotection at the γ‑Amine

Because the Z group on Z‑D‑Dbu‑OMe HCl is stable to both acidic (TFA) and basic (piperidine) conditions but labile to hydrogenolysis, it can be used to introduce a unique deprotection handle into a peptide sequence. After incorporation and full peptide assembly, the Z group is selectively removed with H₂/Pd‑C, unmasking the γ‑amine for site‑specific conjugation to fluorophores, biotin, or cytotoxic payloads .

Quote Request

Request a Quote for Z-D-Dbu-ome hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.